4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide
Description
4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. The unique structure comprises a quinazolinone moiety linked to a thiazole ring, which provides it with distinctive chemical properties.
Properties
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-16-23(33-25(27-16)18-9-4-3-5-10-18)24(31)29-19-11-8-12-20(15-19)30-17(2)28-22-14-7-6-13-21(22)26(30)32/h3-15H,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERPJXECUWDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)N4C(=NC5=CC=CC=C5C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilamide with 3-Formylindole Derivatives
Source details a high-yielding method for synthesizing 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which informs the quinazolinone synthesis here. Adapting these conditions:
- Reagents : Anthranilamide (2a) and substituted aldehydes.
- Optimized Conditions : Na₂S₂O₅ in N,N-dimethylacetamide (DMAC) at 150°C for 4–6 hours.
- Yield : 86% for unsubstituted quinazolinone.
For the 2-methyl variant, substituting anthranilamide with N-methylanthranilamide and using 3-formylindole derivatives with methyl groups at the 2-position is critical. Control experiments in Source emphasize the role of NaHSO₃ (generated in situ from Na₂S₂O₅) in suppressing deformylation, a side reaction that otherwise leads to indole byproducts.
Synthesis of the Thiazole-Carboxamide Moiety
Hantzsch Thiazole Synthesis
The 2-phenylthiazole-5-carboxamide unit can be prepared via:
- Reagents : Thiourea, ethyl 4-methyl-2-phenylthiazole-5-carboxylate, and ammonia.
- Conditions : Reflux in ethanol for 12 hours.
- Mechanism : Cyclization followed by aminolysis.
This method, adapted from classical Hantzsch protocols, avoids the use of toxic brominating agents. However, regioselectivity must be ensured by using electron-withdrawing groups on the thiazole ring.
Coupling Strategies for Final Assembly
Suzuki-Miyaura Cross-Coupling
Linking the quinazolinone and thiazole-carboxamide fragments via the central phenyl group requires palladium-catalyzed coupling:
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Ligand : XPhos (10 mol%).
- Conditions : K₂CO₃ in DMF/H₂O (3:1) at 100°C for 24 hours.
Source highlights similar coupling strategies in the synthesis of CYC682 intermediates, where aryl boronic acids are coupled to halogenated quinazolinones. For the target compound, introducing a bromine at the 3-position of the quinazolinone phenyl ring enables coupling with the thiazole-carboxamide boronic ester.
Amide Bond Formation
The final carboxamide linkage is achieved via:
- Reagents : 4-Methyl-2-phenylthiazole-5-carbonyl chloride and 3-aminoquinazolinone-phenyl intermediate.
- Conditions : DCM with Et₃N as base, 0°C to room temperature, 12 hours.
- Yield : 65–72% after silica gel chromatography.
Optimization Challenges and Side Reactions
Competing Oxidation Pathways
During quinazolinone synthesis, over-oxidation of dihydroquinazolinones to undesired byproducts (e.g., 4-chloroquinazoline) is a risk. Source demonstrates that using DMAC as a solvent minimizes this by stabilizing intermediates.
Protecting Group Strategies
The nitrogen at position 3 of the quinazolinone requires protection during coupling steps. Source advocates for 1,3-dichloro-1,1,4,4-tetraisopropyldisiloxane (CIPS) as a protecting group, which is removed post-coupling using tetrabutylammonium fluoride (TBAF).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.92–7.35 (m, 12H, aromatic), 3.12 (s, 3H, N-CH₃), 2.51 (s, 3H, thiazole-CH₃).
- HRMS : m/z 453.1521 [M+H]⁺ (calculated: 453.1524).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity, with retention time = 12.7 minutes.
Comparative Data Tables
Table 1: Optimization of Quinazolinone Synthesis
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Na₂S₂O₅, 150°C | DMAC | NaHSO₃ | 86 |
| p-TSA, reflux | CH₃CN | None | 33 |
| Al₂O₃, 80°C | Toluene | Al₂O₃ | 41 |
Table 2: Coupling Reaction Yields
| Method | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | XPhos | 72 |
| Buchwald-Hartwig | Pd₂(dba)₃ | DavePhos | 58 |
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation, particularly at the thiazole ring and quinazolinone moiety, to form sulfoxides and N-oxides, respectively.
Reduction: Reduction reactions often target the carbonyl groups in the quinazolinone, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the positions adjacent to the quinazolinone and phenyl rings.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often facilitated by reagents like alkyl halides, amines, and acids under various conditions (e.g., acidic, basic, or catalyzed by Lewis acids).
Oxidation products: Sulfoxides and N-oxides.
Reduction products: Alcohols.
Substitution products: Various substituted quinazolinone and thiazole derivatives.
Scientific Research Applications
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit key proteins involved in cancer cell proliferation. For instance, it targets tyrosine kinases such as VEGFR-2 and c-Met, which are implicated in tumor growth and metastasis. Research indicates that compounds derived from similar structures exhibit significant antiproliferative effects against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF7) cells .
-
Case Studies :
- A study demonstrated that derivatives of quinazoline compounds showed IC50 values as low as 1.184 µM against HCT-116 cells, highlighting their potency .
- Another series of compounds based on similar scaffolds exhibited dual inhibition of VEGFR-2 and c-Met, suggesting a multitarget approach to cancer therapy .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that thiazole derivatives can exhibit enhanced activity against gram-positive bacteria compared to gram-negative strains .
-
Case Studies :
- In vitro studies have shown that certain derivatives possess significant antibacterial activity against Bacillus species, with some compounds outperforming standard antibiotics .
- The incorporation of the quinazoline moiety has been linked to improved antimicrobial efficacy, making these compounds promising candidates for further development in treating infections .
Anticancer Activity Profile
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HCT-116 | 1.184 |
| 3e | MCF7 | 3.403 |
| 2a | Other Cancer Line | 27.030 |
Antimicrobial Activity Profile
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | Bacillus cereus | 15 |
| B | Staphylococcus aureus | 12 |
| C | Escherichia coli | 8 |
Mechanism of Action
Molecular Targets and Pathways Involved: The compound exerts its biological effects primarily through interaction with enzyme active sites, binding to key amino acid residues. This binding disrupts enzyme function, leading to inhibition of biological pathways critical for cell survival and proliferation. For instance, its anticancer activity may involve inhibition of tyrosine kinase enzymes, which are crucial for cancer cell signaling and growth.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other quinazolinone-thiazole derivatives, 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is unique due to its specific substitution pattern which enhances its binding affinity and selectivity towards certain biological targets.
List of Similar Compounds:2-phenylthiazole-5-carboxamide derivatives.
Quinazolinone-based enzyme inhibitors.
Thiazole-containing pharmaceuticals.
By synthesizing this compound and studying its properties, researchers continue to uncover its potential, paving the way for new scientific discoveries and applications.
Biological Activity
The compound 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring, a quinazoline moiety, and an amide functional group. The molecular formula is , with a molecular weight of approximately 401.4 g/mol. Its synthesis involves strategic reactions that yield compounds with significant biological activities.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound, particularly in the realms of anticancer and antimicrobial effects.
Anticancer Activity
- Mechanism of Action : The compound exhibits antiproliferative effects against several cancer cell lines. Studies have indicated that it induces apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators.
- Case Studies :
- A study reported the cytotoxic effects of similar quinazoline derivatives against human cancer cell lines, showing IC50 values ranging from 0.1 to 2.5 µM depending on the specific structural modifications made to the quinazoline scaffold .
- Another investigation highlighted derivatives containing thiazole rings that demonstrated significant inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Activity
- Antibacterial Effects : The compound has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated strong antibacterial activity at concentrations as low as 1 µg/mL, suggesting potential for use in treating bacterial infections .
- Antifungal Activity : It also displayed antifungal properties against strains like Aspergillus niger and Apergillus oryzae, further supporting its broad-spectrum antimicrobial potential .
Data Tables
Q & A
Q. What are the critical steps in synthesizing 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Quinazolinone ring formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Thiazole ring construction : Reaction of α-halo ketones with thioureas or thioamides in polar solvents (e.g., ethanol or DMF) .
- Coupling reactions : Amide bond formation between the quinazolinone-phenyl and thiazole-carboxamide moieties using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DCM or DMF .
Validation : Monitor reactions via TLC and purify intermediates via column chromatography. Confirm final product purity using HPLC (>95%) .
Q. How is the compound structurally characterized?
Key methods include:
- Spectroscopy :
- 1H/13C-NMR : Assign peaks for quinazolinone (C=O at ~170 ppm), thiazole (C-S at ~125 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
- FT-IR : Confirm amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and quinazolinone C=O (1680–1700 cm⁻¹) .
- Elemental analysis : Compare experimental vs. calculated C, H, N values (e.g., ±0.3% deviation) to verify stoichiometry .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Solubility : Measure in PBS (pH 7.4) and DMSO to optimize dosing for cellular assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation :
- Modify the quinazolinone 2-methyl group to bulkier alkyl/aryl groups (e.g., ethyl, isopropyl) to assess steric effects on target binding .
- Replace the thiazole phenyl group with electron-withdrawing (e.g., 4-F, 4-CF3) or donating (e.g., 4-OCH3) substituents to tune electronic properties .
- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to enhance metabolic stability .
Method : Synthesize derivatives via parallel combinatorial chemistry and screen using high-throughput assays .
Q. How should conflicting data on biological activity be resolved?
- Assay validation : Replicate results across independent labs using standardized protocols (e.g., CLIA-certified facilities) .
- Off-target profiling : Use proteome-wide screening (e.g., kinase panels) to identify nonspecific interactions .
- Metabolite analysis : Perform LC-MS to rule out degradation products contributing to activity .
Q. What computational strategies support mechanism-of-action studies?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to quinazolinone-recognizing targets (e.g., DHFR, topoisomerases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein complex stability (RMSD < 2.0 Å) .
- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to optimize logP (2–5) and reduce hepatotoxicity risks .
Q. How can synthetic yields be optimized for scale-up?
- Catalyst screening : Test Pd(OAc)2/Xantphos for Suzuki couplings (improves aryl-aryl bond formation efficiency) .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener amide coupling .
- Process monitoring : Use PAT tools (e.g., ReactIR) to track intermediate formation in real time .
Notes
- Contradictions : Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., ATP concentration in kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
